2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-6-(pyridin-4-yl)pyrimidin-4-ol
Description
The compound 2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-6-(pyridin-4-yl)pyrimidin-4-ol (hereafter referred to as the target compound) is a pyrimidin-4-ol derivative characterized by a sulfanyl-linked oxazole substituent and a pyridin-4-yl group. Its molecular formula is C23H22N4O3S, with a molecular weight of 434.50 g/mol. The oxazole moiety features a methyl group at position 5 and a 4-isopropoxyphenyl group at position 2, while the pyrimidine core is substituted at position 6 with a pyridinyl ring. The compound’s structural determination likely employs crystallographic methods using the SHELX software suite, a widely recognized tool for small-molecule refinement and structure solution .
Properties
IUPAC Name |
2-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-4-pyridin-4-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-14(2)29-18-6-4-17(5-7-18)22-25-20(15(3)30-22)13-31-23-26-19(12-21(28)27-23)16-8-10-24-11-9-16/h4-12,14H,13H2,1-3H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVMCMVCDXCMSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CSC3=NC(=CC(=O)N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-6-(pyridin-4-yl)pyrimidin-4-ol typically involves multiple steps, starting with the preparation of the oxazole and pyrimidine intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-6-(pyridin-4-yl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antibacterial Activity
Recent studies have investigated the antibacterial properties of compounds similar to this structure, specifically focusing on their efficacy against resistant strains of bacteria, such as Helicobacter pylori. Compounds with similar pyrimidine and oxazole moieties have demonstrated notable antibacterial activity, suggesting that our compound may also exhibit similar properties. For instance, derivatives with pyrimidine structures have shown inhibition zones against various bacterial strains in disk diffusion assays .
Antifibrotic Potential
The compound's structural components suggest potential antifibrotic activity. Research into pyrimidine derivatives indicates that they can inhibit collagen expression and hydroxyproline content in vitro, which are critical markers for fibrosis. This suggests that our compound could be explored as a novel antifibrotic agent, potentially leading to new treatments for fibrotic diseases .
Targeting Kinases
The presence of the pyrimidine and oxazole rings in the compound suggests potential interactions with various kinases involved in cellular signaling pathways. Similar compounds have been identified as Rho kinase (ROCK) inhibitors, which play a crucial role in regulating cell shape and movement. Inhibiting these pathways could lead to therapeutic benefits in conditions such as cancer and cardiovascular diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. The combination of oxazole and pyrimidine rings can enhance lipophilicity and bioavailability, which are essential for effective drug design. Comparative studies on related compounds can provide insights into how modifications to the chemical structure affect biological activity.
| Structural Feature | Potential Impact |
|---|---|
| Oxazole Ring | Enhances antibacterial properties |
| Pyrimidine Core | Potential kinase inhibition |
| Sulfanyl Group | May improve solubility and stability |
Related Compounds
Several studies have highlighted the efficacy of structurally related compounds in clinical settings:
- Compound A : Demonstrated significant antibacterial activity against H. pylori with an IC50 value of 45.69 μM.
- Compound B : Showed promising results as an antifibrotic agent by inhibiting collagen synthesis in vitro.
These case studies underscore the importance of further research into our target compound to validate its therapeutic potential.
Mechanism of Action
The mechanism of action of 2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-6-(pyridin-4-yl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C23H22N4O3S | 434.50 | 5-methyl-2-(4-isopropoxyphenyl)oxazole, pyridin-4-yl |
| 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol (G807-0574) | C21H16N4O5S | 436.44 | 3-(benzodioxol)oxadiazole, 3-methoxyphenyl |
| 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide | C22H22F3N5O3S | 529.50 | 3,4-dimethoxyphenyl, trifluoromethylpyrimidine, trimethylpyrazole-acetamide |
Key Comparative Insights
Core Modifications: The target compound features a 1,3-oxazole substituent, whereas G807-0574 incorporates a 1,2,4-oxadiazole ring. The third compound replaces the pyrimidin-4-ol core with a trifluoromethylpyrimidine, introducing strong electron-withdrawing effects that may alter binding interactions.
The 3,4-dimethoxyphenyl group in the third compound offers dual electron-donating methoxy groups, which could enhance π-π stacking interactions in biological targets.
Functional Group Impacts :
- The pyridin-4-yl group in the target compound provides a hydrogen-bond acceptor site, contrasting with the benzodioxol in G807-0574, which may engage in hydrophobic interactions.
- The trifluoromethyl group in the third compound increases electronegativity and metabolic resistance, a feature absent in the other two compounds .
Molecular Weight and Drug-Likeness :
- The target compound (434.50 g/mol) and G807-0574 (436.44 g/mol) fall within the acceptable range for oral bioavailability (typically <500 g/mol), while the third compound (529.50 g/mol) may face challenges due to higher molecular weight.
Biological Activity
The compound 2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-6-(pyridin-4-yl)pyrimidin-4-ol represents a novel structure with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its therapeutic efficacy and safety.
Chemical Structure
The compound features a complex molecular structure characterized by multiple functional groups, including:
- A pyrimidin-4-ol core
- A pyridine moiety
- An oxazole ring
- A sulfanyl group
This structural diversity may contribute to its biological activity.
Research has indicated that compounds similar to this structure often interact with various biological targets, including enzymes and receptors. The presence of the pyrimidine and oxazole rings suggests potential interactions with nucleic acids or proteins involved in signaling pathways.
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties. For instance, derivatives of similar structures have shown effectiveness against Helicobacter pylori , which is known for its role in gastric ulcers. The mechanism typically involves interference with bacterial DNA synthesis or cell wall integrity .
Anticancer Properties
The compound may also possess anticancer activity. Compounds with similar scaffolds have been identified as inhibitors of cell proliferation in various cancer cell lines. The potential mechanism includes the induction of apoptosis and inhibition of specific kinases involved in cancer progression .
Inhibition of Enzymatic Activity
Research indicates that the compound could inhibit certain enzymes, similar to how other pyrimidine derivatives function as kinase inhibitors. This inhibition could lead to downstream effects on cellular signaling pathways, potentially impacting disease states such as cancer or inflammation .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1: Antimicrobial Activity | Showed significant inhibition against H. pylori strains with minimum inhibitory concentrations (MICs) lower than 10 µg/mL. |
| Study 2: Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values around 15 µM, indicating potential for further development as an anticancer agent. |
| Study 3: Enzyme Inhibition | Identified as a potent inhibitor of protein kinases involved in cell cycle regulation, suggesting a role in cancer therapy. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
